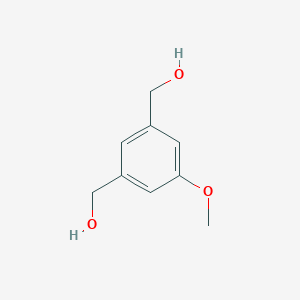
5-Methoxy-1,3-benzenedimethanol
Overview
Description
The compound 5-Methoxy-1,3-benzenedimethanol, while not directly synthesized or analyzed in the provided papers, is related to the class of methoxy-substituted aromatic compounds which have been the subject of various synthetic and analytical studies. These compounds are of interest due to their potential biological activities and unique physical properties.
Synthesis Analysis
The synthesis of methoxy-substituted aromatic compounds can be complex, involving multiple steps and varying yields. For instance, the total synthesis of a naturally occurring methoxy-substituted compound was achieved starting from a dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . This demonstrates the challenges and intricacies involved in the synthesis of such compounds, which may be relevant to the synthesis of 5-Methoxy-1,3-benzenedimethanol.
Molecular Structure Analysis
The molecular structure of methoxy-substituted compounds is characterized by the presence of methoxy groups attached to an aromatic ring, which can influence the electronic and steric properties of the molecule. Quantum mechanical and spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, have been used to analyze similar compounds, providing insights into their structural characteristics . These techniques could be applied to 5-Methoxy-1,3-benzenedimethanol to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
Methoxy-substituted aromatic compounds can undergo various chemical reactions, including demethylation and cyclization. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved using BBr3, followed by the addition of MeOH, to afford the corresponding arylphenols . Additionally, the synthesis of benzazepines from methoxy-substituted phenethylamines involves chloromethylation, cyanide reaction, hydrolysis, and thermal cyclization . These reactions could potentially be relevant to the chemical behavior of 5-Methoxy-1,3-benzenedimethanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted aromatic compounds can be quite diverse. Some compounds exhibit liquid crystalline properties and fluorescence, which are influenced by the molecular structure and the presence of methoxy groups . Theoretical calculations such as dipole moment, polarizability, and hyperpolarizability can provide valuable information about the reactivity and interaction of these molecules with light and other substances . These properties are important for understanding the behavior of 5-Methoxy-1,3-benzenedimethanol in various environments and applications.
Scientific Research Applications
Synthesis and Chemical Properties
5-Methoxy-1,3-benzenedimethanol is utilized in various chemical syntheses. For instance, it has been employed in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are important in medicinal chemistry (Majumdar, Das, & Jana, 1998). Similarly, it plays a role in the preparation of π-conjugated polymers within silica composites, indicating its relevance in materials science (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, compounds like 5-Methoxy-1,3-benzenedimethanol have been studied for their potential pharmacological effects. While specific research directly involving 5-Methoxy-1,3-benzenedimethanol in this context is limited, related compounds have been examined for their pharmacological properties. For example, a study on similar methoxy-substituted compounds revealed insights into their inhibitory activity and selectivity in pharmacological applications (Chatzopoulou, Mamadou, Jusková, Koukoulitsa, Nicolaou, Štefek, & Demopoulos, 2011).
Quantum Mechanical and Spectroscopic Studies
The compound's characteristics have been explored through quantum mechanical and spectroscopic studies, such as in the research on 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione. These studies offer insights into its molecular structure and properties, which are essential for various scientific applications (Pandey, Muthu, & Gowda, 2017).
properties
IUPAC Name |
[3-(hydroxymethyl)-5-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVNEBRTUUHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399465 | |
| Record name | 5-Methoxy-1,3-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-benzenedimethanol | |
CAS RN |
19254-84-3 | |
| Record name | 5-Methoxy-1,3-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(hydroxymethyl)-5-methoxyphenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

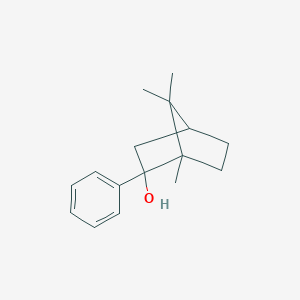
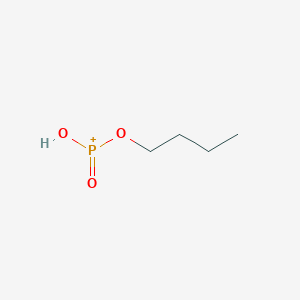
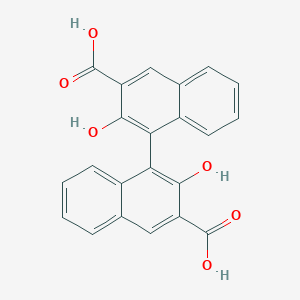
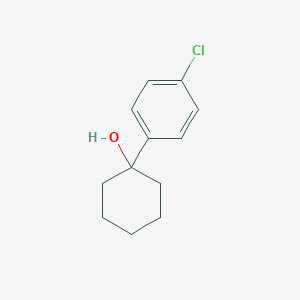
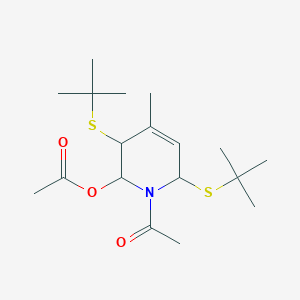
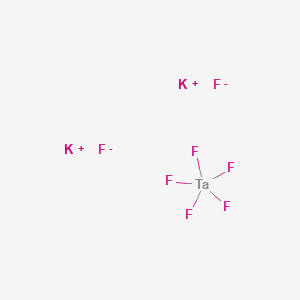
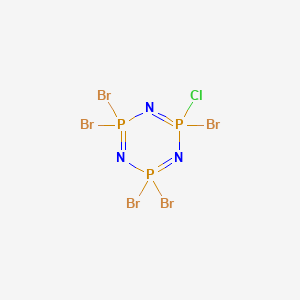
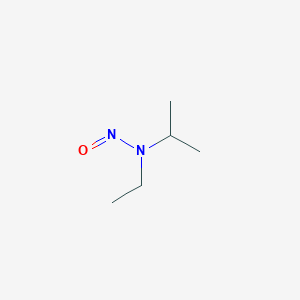
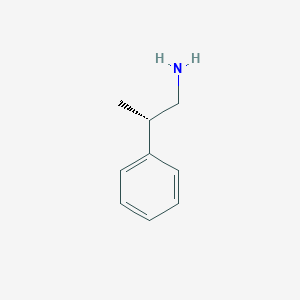
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
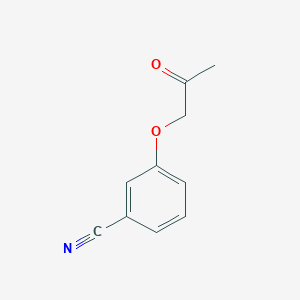
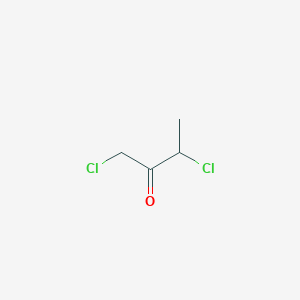
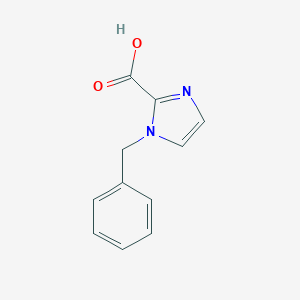
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)